N-benzyl-5,6-dihydro-4H-1,3-thiazin-2-amine
Overview
Description
The compound "N-benzyl-5,6-dihydro-4H-1,3-thiazin-2-amine" is a derivative of the 1,3-thiazine class, which is a heterocyclic compound containing nitrogen and sulfur atoms within a six-membered ring structure. This class of compounds is known for its biological activity and is the core structure of various pharmacologically active molecules, including cephalosporins, which are widely used as antibiotics .
Synthesis Analysis
The synthesis of related 1,3-thiazine derivatives often involves cyclocondensation reactions, nucleophilic substitutions, and ring transformations. For instance, the synthesis of 4-(4,7,7-trimethyl-7,8-dihydro-6H-benzo[b]pyrimido[5,4-e][1,4]thiazin-2-yl)morpholine derivatives was achieved through a series of reactions starting with cyclocondensation, followed by nucleophilic substitution to introduce various secondary amines . Similarly, the synthesis of 4H-3,1-benzothiazin-2-amines from aryl(2-isothiocyanatophenyl)methanones also involved a two-pot procedure with secondary amines, leading to cyclization to form the thiazine ring .
Molecular Structure Analysis
The molecular structure of thiazine derivatives is characterized by the presence of a six-membered ring containing nitrogen and sulfur atoms. The structure of these compounds is often confirmed using spectroscopic methods such as NMR, IR, and mass spectrometry. For example, the structure of N-[1-(2,5-dimethyl-3-thienyl)ethylidene]-1,3-benzothiazol-2-amine was confirmed using 1H-NMR, 13C-NMR, and EI-MS spectral analysis .
Chemical Reactions Analysis
Thiazine derivatives can undergo various chemical reactions, including nucleophilic substitutions, ring expansions, and cyclizations. The synthesis of 6-benzoyl 2,3-dihydro-1,3-thiazin-4(2H)-ones from 5-benzoyl-3(2H)-isothiazol-3-ones involved a sequence of reactions including ketalization, transformation, and deketalization . The formation of 11H-benzo[5,6][1,4]thiazino[3,4-a]isoindol-11-ones from 2-aminobenzenethiols and 2-bromo-(2/3-substitutedphenyl)-1H-indene-1,3(2H)-diones showcased a one-step reaction involving nucleophilic substitution, ring opening, and intramolecular cyclization .
Physical and Chemical Properties Analysis
The physical and chemical properties of thiazine derivatives are influenced by their molecular structure. These compounds often exhibit significant biological activity, such as antibacterial and antitumor properties. For instance, 4-(tert-butyl)-5-(1H-1,2,4-triazol-1-yl)-N-(2-hydroxy-3,5-diiodinebenzyl)thiazol-2-amine displayed good antitumor activity against the Hela cell line . Additionally, a series of 4-hydroxy-N'-(benzylidene)-2H-benzo[e][1,2]thiazine-3-carbohydrazide 1,1-dioxides were synthesized and showed promising antibacterial and radical scavenging activities .
Scientific Research Applications
Catalysis and Synthetic Applications
Catalytic Synthesis : N-benzyl-5,6-dihydro-4H-1,3-thiazin-2-amine derivatives are synthesized using catalytic methods. For example, the cellulose-SO3H catalyzed one-pot three-component Ugi reaction has been used for synthesizing various derivatives, including 4H-benzo[b][1,4]thiazin-2-amine (Mofakham, Hezarkhani, & Shaabani, 2012). Microwave-assisted synthesis methods have also been developed for efficient and rapid synthesis of similar compounds (Zuo, Li, Ren, Falck, Lijuan, Ahn, & Shin, 2008).
Chemoselective Synthesis : The compound has been used in the chemoselective synthesis of structurally diverse heterocycles. An example includes the reaction of o-isothiocyanato-(E)-cinnamaldehyde with amines, producing 4H-benzo[d][1,3]thiazines among other compounds (Dong, Wei, Yu, & Xie, 2018).
Sonochemical Synthesis : The sonochemical generation of azomethine ylides has been employed in cycloaddition reactions to create derivatives of 1,3-thiazine, demonstrating the versatility of these compounds in organic synthesis (Gebert, Linden, Mlostoń, & Heimgartner, 2003).
Biological and Medicinal Research
Biological Activity : Some derivatives have shown significant biological activities. For instance, compounds synthesized from morpholin-4-amine demonstrated high antiradical and anti-inflammatory activities (Kulakov, Shulgau, Turdybekov, Turdybekov, & Sadyrbekov, 2015).
Antimicrobial and Corrosion Inhibition : Derivatives of 1,3-benzothiazole, similar in structure to N-benzyl-5,6-dihydro-4H-1,3-thiazin-2-amine, have been explored for antimicrobial activities and as corrosion inhibitors (Nayak & Bhat, 2023).
Antimicrobial Activity of Novel Derivatives : Novel derivatives like 4-(1H-Benz[d]imidazol-2yl)-1,3-thiazol-2-amines have been synthesized and evaluated for antibacterial and antifungal activities, showing the potential of these compounds in medicinal chemistry (Reddy & Reddy, 2010).
Structural and Chemical Properties
X-Ray Crystallography and DFT Calculations : The structure and electronic properties of derivatives have been characterized using X-ray crystallography and density functional theory (DFT), aiding in understanding their chemical behavior (Somarathinam et al., 2019).
Basicity and Tautomeric Studies : The basicity and tautomerism of related thiazine derivatives have been investigated, providing insights into their chemical properties (Ignatova, Ovechkin, Gekhman, & Unkovskii, 1977).
Safety And Hazards
The safety and hazards associated with “N-benzyl-5,6-dihydro-4H-1,3-thiazin-2-amine” are indicated by the hazard statements H302, H315, H318, H335 . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), washing thoroughly after handling (P264), not eating, drinking or smoking when using this product (P270), using only outdoors or in a well-ventilated area (P271), wearing protective gloves/protective clothing/eye protection/face protection (P280), and others .
properties
IUPAC Name |
N-benzyl-5,6-dihydro-4H-1,3-thiazin-2-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N2S/c1-2-5-10(6-3-1)9-13-11-12-7-4-8-14-11/h1-3,5-6H,4,7-9H2,(H,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KVFOICMSGAUPBK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN=C(SC1)NCC2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40368696 | |
Record name | N-benzyl-5,6-dihydro-4H-1,3-thiazin-2-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40368696 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
206.31 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-benzyl-5,6-dihydro-4H-1,3-thiazin-2-amine | |
CAS RN |
30480-73-0 | |
Record name | N-benzyl-5,6-dihydro-4H-1,3-thiazin-2-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40368696 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | N-benzyl-5,6-dihydro-4H-1,3-thiazin-2-amine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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